1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Synthesis Analysis
Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride (Cl) atom . The sulfonyl group is a common functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .
Chemical Reactions Analysis
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .
Physical and Chemical Properties Analysis
Benzenesulfonyl chloride is a colourless viscous oil . It has a melting point of 13 to 14 °C and a boiling point of 251 - 252 °C . It reacts with water .
Scientific Research Applications
Synthesis and Biological Evaluation
A significant body of research has focused on the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, aimed at evaluating their ability to inhibit cyclooxygenase-2 (COX-2) for potential treatments of conditions like rheumatoid arthritis and osteoarthritis. One notable compound identified through this research is Celecoxib (SC-58635), highlighting the chemical's relevance in medicinal chemistry (Penning et al., 1997).
Carbonic Anhydrase Inhibitors
Compounds featuring sulfonamide, pyrazole, and chalcone groups have shown a broad spectrum of biological activities, including inhibitory effects on carbonic anhydrase (CA) enzymes. This activity is crucial for the development of treatments for diseases like epilepsy and glaucoma. Notably, derivatives designed using a hybrid approach demonstrated significant inhibitory potency against human CA I and II isoenzymes, outperforming traditional inhibitors like acetazolamide in certain cases (Tuğrak et al., 2021).
Antimicrobial and Antioxidant Activities
Pyrazole-based sulfonamide derivatives have been synthesized and tested for their in vitro antimicrobial activities against various bacterial and fungal strains, as well as their antioxidant capabilities. Some compounds demonstrated significant activities, indicating their potential as leads for the development of new antimicrobial and antioxidant agents (Badgujar et al., 2018).
Structural Studies and Conformation Analysis
Research into the crystal structures of compounds used in antileishmania studies revealed significant differences in conformations, offering insights into their activities in aqueous media versus solid state. This kind of structural analysis is essential for understanding the molecular basis of the compounds' biological activities (Borges et al., 2014).
Enzyme Inhibition and Low Cytotoxicity
Studies on pyrazoline benzensulfonamides have shown promising results in terms of enzyme inhibition (specifically carbonic anhydrase and acetylcholinesterase enzymes) with low cytotoxicity towards both tumor and non-tumor cell lines. These findings are crucial for the development of therapeutic agents with minimized side effects (Ozgun et al., 2019).
Mechanism of Action
Target of Action
This involves identifying the specific proteins or enzymes in the body that the compound interacts with. These targets are often identified through a combination of biochemical assays and genetic studies .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit the target’s activity, enhance it, or modify it in some other way. This is usually studied using a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling .
Biochemical Pathways
This involves mapping out the series of biochemical reactions that are affected by the compound’s action. This can be done using techniques like metabolomics, which involves measuring the levels of various metabolites in a cell or tissue .
Pharmacokinetics
This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). This is typically studied in animal models before moving on to human trials .
Result of Action
This involves studying the cellular and molecular effects of the compound’s action. This can involve a wide range of studies, from looking at the compound’s effects on cell growth and survival, to its effects on the expression of specific genes .
Action Environment
This involves studying how various factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action. This can be studied using a combination of in vitro (test tube) experiments and in vivo (animal model) studies .
Safety and Hazards
Future Directions
The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Properties
IUPAC Name |
1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-14-18(27(24,25)20(3)16-10-6-4-7-11-16)15(2)21(19-14)26(22,23)17-12-8-5-9-13-17/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMSZOFKQFVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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